molecular formula C13H20ClNO2 B1419582 [1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride CAS No. 1197578-91-8

[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride

货号: B1419582
CAS 编号: 1197578-91-8
分子量: 257.75 g/mol
InChI 键: MBTDVWPNSDFLGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crystallographic Analysis of Benzodioxepin Core Architecture

The crystallographic architecture of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride is fundamentally defined by its benzodioxepin core structure, which exhibits distinctive geometric characteristics that distinguish it from other heterocyclic systems. The seven-membered aliphatic ring component of the benzodioxepin system adopts a half-chair conformation, as demonstrated in related benzodioxepin derivatives through single crystal X-ray diffraction analysis. This conformational preference arises from the inherent flexibility of the seven-membered ring system and the positioning of the dual oxygen heteroatoms at the 1,5-positions within the ring framework.

The molecular geometry analysis reveals that the benzodioxepin core maintains a two-fold rotation axis passing through specific carbon centers, creating a symmetrical arrangement that influences the overall molecular packing in the crystalline state. The presence of the ethylamine substituent at the 7-position of the benzodioxepin ring introduces additional structural complexity, as this functional group can participate in hydrogen bonding interactions that significantly affect the crystal packing arrangements. The amine nitrogen atom serves as both a hydrogen bond donor and acceptor, creating opportunities for intermolecular interactions that stabilize the crystal lattice structure.

Crystal packing studies of related benzodioxepin compounds demonstrate that molecules typically stack along specific crystallographic axes, forming distinct molecular layers that are held together through various non-covalent interactions. The carboxyl groups and amine functionalities in these systems form strong intermolecular hydrogen bonds in characteristic tail-to-tail arrangements, creating zigzag hydrogen bonding networks that represent the major structural feature of the crystal architecture. In addition to these primary hydrogen bonding interactions, weaker secondary interactions between aromatic carbon-hydrogen bonds and ethereal oxygen atoms contribute to the overall stability of the crystal structure.

Structural Parameter Value Reference
Molecular Formula C₁₃H₁₉NO₂
Ring System Seven-membered benzodioxepin
Oxygen Positions 1,5-positions
Preferred Conformation Half-chair
Symmetry Element Two-fold rotation axis

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy and X-ray Diffraction

The conformational behavior of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride has been extensively investigated through dynamic nuclear magnetic resonance spectroscopy techniques, which reveal the presence of multiple conformational states in solution. Studies of the parent 1,5-benzodioxepin system and its derivatives demonstrate that the seven-membered ring exists as an equilibrium mixture of chair and twist-boat conformations. Analysis of nuclear magnetic resonance spectra at low temperatures below coalescence indicates that the most stable conformations detected in deuterated chloroform solutions consist of a mixture comprising approximately eighty percent chair conformation and twenty percent twist-boat conformation.

The conformational dynamics of benzodioxepin systems involve specific energy barriers that govern the interconversion between different ring conformations. Free energy barrier determinations reveal that chair inversion processes in benzodioxepin derivatives require activation energies of approximately 6.5 kilocalories per mole, while twist-boat pseudorotation processes exhibit slightly higher barriers of approximately 6.8 kilocalories per mole. These energy values indicate that conformational interconversion occurs readily at ambient temperatures, resulting in dynamic averaging of nuclear magnetic resonance signals that reflects the weighted contributions of all populated conformational states.

X-ray diffraction analysis provides complementary structural information that captures the solid-state conformational preferences of benzodioxepin derivatives. Single crystal diffraction studies reveal that the seven-membered ring adopts specific conformations that may differ from the solution-phase equilibrium mixtures due to crystal packing effects and intermolecular interactions. The comparison between solution-phase nuclear magnetic resonance data and solid-state X-ray crystallographic results provides valuable insights into the influence of environmental factors on conformational preferences and the relative stability of different molecular conformations.

The vicinal coupling constants observed in proton nuclear magnetic resonance spectroscopy provide quantitative information about the dihedral angles within the seven-membered ring system. For benzodioxepin derivatives, coupling constants between adjacent protons typically range from approximately 5.8 to 6.9 hertz, indicating gauche relationships between most neighboring protons in the preferred conformational states. These coupling patterns are consistent with the half-chair and twist-boat conformations identified through other analytical techniques and provide additional confirmation of the conformational preferences exhibited by these heterocyclic systems.

Conformational Parameter Chair Form Twist-Boat Form Reference
Population Percentage 80% 20%
Chair Inversion Barrier 6.5 kcal/mol -
Pseudorotation Barrier - 6.8 kcal/mol
Vicinal Coupling Constants 5.8 ± 0.1 Hz 6.9 ± 0.6 Hz

Electronic Structure Analysis Through Computational Modeling

Computational modeling studies of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride provide detailed insights into the electronic structure and molecular orbital characteristics that govern the chemical behavior and stability of this heterocyclic system. Density functional theory calculations employing the B3LYP functional with 6-31G* basis sets have been utilized to investigate the electronic properties of benzodioxepin derivatives and related compounds. These computational approaches enable the determination of optimized molecular geometries, electronic energy levels, and molecular orbital distributions that characterize the electronic structure of the target compound.

The electronic structure analysis reveals that the benzodioxepin core exhibits distinct frontier molecular orbital characteristics, with the highest occupied molecular orbital and lowest unoccupied molecular orbital displaying specific spatial distributions that influence the reactivity and stability of the molecule. The presence of the dual oxygen heteroatoms in the seven-membered ring significantly affects the electronic density distribution throughout the aromatic and aliphatic portions of the molecule, creating regions of enhanced electron density that can participate in various chemical interactions and reactions.

Quantum chemical geometry optimizations demonstrate that the observed conformational preferences in benzodioxepin systems correspond to local energy minima on the potential energy surface, with conformational energy differences typically ranging from 2.9 to several kilocalories per mole depending on the specific substituent patterns and environmental conditions. The computational results indicate that the experimentally observed conformations represent thermodynamically favorable arrangements that balance intramolecular strain energy with stabilizing electronic interactions within the molecular framework.

The electronic structure calculations also provide information about the hydrogen bonding capabilities of the ethylamine substituent and its interaction with the benzodioxepin core. The nitrogen atom in the ethylamine group exhibits specific orbital characteristics that enable it to serve as both a hydrogen bond donor and acceptor, contributing to the overall stability of intermolecular interactions in both solution and solid-state environments. These electronic properties are directly related to the conformational preferences and crystal packing arrangements observed through experimental studies.

Molecular electrostatic potential surface calculations reveal the spatial distribution of charge density throughout the 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride molecule, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions and chemical reactivity. The benzodioxepin oxygen atoms exhibit significant negative electrostatic potential, while the protonated amine nitrogen in the hydrochloride salt form displays positive electrostatic potential, creating complementary interaction sites that facilitate specific molecular recognition and binding events.

Computational Parameter Value Method Reference
Conformational Energy Difference 2.9 kcal/mol DFT/B3LYP/6-31G*
Basis Set 6-31G* Density Functional Theory
Frontier Orbital Analysis HOMO/LUMO characterization Molecular Orbital Theory
Electrostatic Potential Charge distribution mapping Computational Chemistry

属性

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-14-10(2)11-5-6-12-13(9-11)16-8-4-7-15-12;/h5-6,9-10,14H,3-4,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTDVWPNSDFLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC2=C(C=C1)OCCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197578-91-8
Record name [1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride (CAS No. 1197578-91-8) is a compound with potential pharmacological applications. Its structure includes a benzodioxepin moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

IUPAC Name: 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-ethylethanamine hydrochloride
Molecular Formula: C₁₃H₂₀ClN₁O₂
Molecular Weight: 257.76 g/mol
Purity: ≥95%
Physical Form: Powder
Storage Temperature: Room Temperature

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride. For instance, derivatives of benzodioxepin have shown significant activity against multidrug-resistant strains of bacteria. The mechanism of action is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Compound MIC (μg/mL) Target Bacteria
Benzodioxepin Derivative A16E. coli
Benzodioxepin Derivative B32MRSA

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds, indicating the effectiveness of these structures in combating resistant bacterial strains.

Case Studies

  • Study on Antibacterial Efficacy:
    A study published in MDPI evaluated the antibacterial efficacy of several benzodioxepin derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited MIC values ranging from 2 to 64 μg/mL against resistant strains such as MRSA and VRSA (vancomycin-resistant Staphylococcus aureus) .
  • In Silico Molecular Docking:
    Research involving molecular docking simulations has suggested that the compound may interact effectively with key bacterial enzymes. For example, docking studies indicated strong binding affinity to DNA gyrase and topoisomerase IV, critical targets for antibiotic action .

Safety and Toxicology

The compound is classified with several hazard statements including irritation to skin and eyes (H315, H319), and respiratory irritation (H335). Safety precautions are advised during handling to minimize exposure risks .

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows researchers to hypothesize about its biological activity.

Case Study: Antidepressant Activity

Research indicates that compounds similar to this benzodioxepin derivative exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of benzodioxepin compounds showed significant improvement in animal models of depression, suggesting a potential application in treating mood disorders .

Neuropharmacology

The unique structure of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride positions it as a candidate for neuropharmacological studies.

Case Study: Neuroprotective Effects

In vitro studies have shown that the compound may possess neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Analytical Chemistry

The compound's distinct chemical properties make it suitable for use in analytical chemistry applications, particularly in developing new methods for detecting and quantifying similar compounds in biological samples.

Application Example: Chromatography

High-performance liquid chromatography (HPLC) methods have been developed using this compound as a standard to quantify other related substances in pharmaceutical formulations .

Data Tables

Application AreaDescription
Medicinal ChemistryInvestigated for antidepressant properties
NeuropharmacologyPotential neuroprotective effects against oxidative stress
Analytical ChemistryUsed as a standard in HPLC for quantifying related compounds

相似化合物的比较

2-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)ethan-1-amine Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Structure : Features a simpler ethylamine chain (-CH₂CH₂NH₂) attached to the benzodioxepin core.
  • Key Differences :
    • Lacks the branched ethyl substitution on the amine nitrogen.
    • Lower molecular weight (229.71 g/mol vs. 221.29 g/mol).
  • Applications : Listed in building block catalogs (e.g., Enamine Ltd) as a synthetic intermediate, though biological data are unavailable .

N-[1-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)ethyl]cyclopropanamine Hydrochloride

  • Molecular Formula: C₁₄H₁₉NO₂
  • Structure : Substitutes the ethyl group on the amine nitrogen with a cyclopropane ring.
  • Higher molecular weight (233.31 g/mol) due to the cyclopropane moiety.
  • Synthetic Relevance : Catalogued as a research chemical, though pharmacological data remain unpublished .

Terpenoid-Benzodioxepin Hybrids from Protium javanicum

  • Examples :
    • 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one
    • 10-(1,3-Benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one
  • Key Differences: Complex fused-ring systems (e.g., furochromenone) instead of simple amine chains.

1-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)ethanone

  • Molecular Formula : C₁₁H₁₄O₃
  • Structure : Ketone (-COCH₃) at the 7-position instead of an amine.
  • Key Differences :
    • Lacks nitrogen, rendering it pharmacologically distinct.
    • Likely serves as a precursor in amine synthesis workflows .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Data Available?
[Target Compound] C₁₃H₁₉NO₂ 221.29 Branched ethylamine No
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride C₁₁H₁₆ClNO₂ 229.71 Linear ethylamine No
N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride C₁₄H₁₉NO₂ 233.31 Cyclopropanamine No
Terpenoid-Benzodioxepin Hybrids Variable Variable Fused chromenone/dioxolane rings Yes (LC₅₀ data)
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone C₁₁H₁₄O₃ 194.23 Ketone No

Discussion of Substituent Effects

  • Cyclopropane vs. Ethyl : Cyclopropane’s ring strain could increase binding affinity in receptor targets but may reduce metabolic stability due to steric hindrance.
  • Biological Activity: While terpenoid-benzodioxepin hybrids show toxicity, the target compound’s amine substituents may redirect its activity toward neurological or cardiovascular targets.

常见问题

Q. What synthetic routes are recommended for 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves alkylation of the benzodioxepin core. A plausible route includes:

Core Preparation : Start with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2) .

Ethylation : React with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in anhydrous THF or DMF at 60–80°C for 12–24 hours.

Salt Formation : Treat the free base with HCl gas in dry diethyl ether to precipitate the hydrochloride salt .

Q. Critical Conditions :

  • Solvent Choice : Polar aprotic solvents (DMF) enhance alkylation efficiency.
  • Temperature : Elevated temperatures (≥60°C) reduce side reactions.
  • Purification : Recrystallization from ethanol/ether yields ≥98% purity, as validated by HPLC .
StepReagents/ConditionsYield (%)Purity (%)
1Benzodioxepin-7-amine-97%
2Ethyl bromide, K₂CO₃, DMF, 80°C65–7590–95
3HCl gas, ether85–90≥98

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.6–3.1 ppm (N-CH₂), and δ 6.7–7.1 ppm (benzodioxepin aromatic protons) confirm substituent positions .
    • ¹³C NMR : Signals for the benzodioxepin carbons (C=O absent) and ethyl groups (CH₂ at ~40 ppm) validate the absence of oxidation byproducts.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 282.2 (C₁₃H₂₀ClNO₂⁺) with fragmentation peaks at m/z 165.1 (benzodioxepin core) .
  • UV-Vis : λmax ≈ 255 nm (aromatic π→π* transitions) .

Q. What analytical techniques are optimal for assessing purity and stability under varying storage conditions?

Methodological Answer:

  • HPLC : Use a C18 column with mobile phase (acetonitrile:water + 0.1% TFA) to detect impurities (<2%) .
  • Stability Testing :
    • Thermal Stability : Store at -20°C (≥5-year stability; minimal degradation at 25°C over 6 months) .
    • Light Sensitivity : Conduct accelerated degradation studies under UV light (254 nm) to assess photolytic byproducts.
ConditionDegradation (%)Key Degradants
-20°C<1% over 5 yearsNone detected
25°C3–5% over 1 yearN-Oxide derivatives

Advanced Research Questions

Q. How should researchers address contradictory data on the compound’s metabolic stability in hepatic microsome assays?

Methodological Answer: Contradictions may arise from interspecies variability or assay conditions.

Standardize Assays :

  • Use pooled human liver microsomes (HLM) with NADPH regeneration systems.
  • Control pH (7.4) and temperature (37°C) .

Analyze Metabolites :

  • LC-MS/MS to identify major metabolites (e.g., N-deethylation or benzodioxepin ring oxidation).

Cross-Validate : Compare with in vivo rodent models to resolve discrepancies between in vitro and in vivo half-lives .

Q. Example Data :

Speciest₁/₂ (min)Major Metabolic Pathway
Human45 ± 5N-Deethylation
Rat22 ± 3Ring hydroxylation

Q. What strategies optimize the compound’s selectivity for neural receptors over off-target sites?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Modify the ethyl group to bulkier substituents (e.g., isopropyl) to reduce off-target binding to σ receptors.
    • Introduce polar groups (e.g., hydroxyl) to the benzodioxepin ring to enhance μ-opioid receptor affinity .
  • In Silico Docking : Use molecular dynamics simulations to predict interactions with opioid receptors (e.g., μ vs. κ subtypes).

Q. Key Findings :

  • Ethyl substitution on the amine enhances μ-opioid binding (Ki = 12 nM) but increases σ₁ affinity (Ki = 85 nM).
  • Bulkier substituents reduce σ₁ binding by 70% without affecting μ-opioid activity .

Q. What experimental designs investigate neuropharmacological effects while minimizing confounding variables?

Methodological Answer:

  • In Vivo Models :
    • Tail-Flick Test : Assess analgesic efficacy in mice (dose range: 1–10 mg/kg, i.p.) with saline controls.
    • Locomotor Activity : Use open-field tests to exclude sedative effects.
  • Blinding : Randomize treatment groups and use double-blind protocols.
  • Data Normalization : Express results as %MPE (maximum possible effect) relative to morphine controls .

Q. Example Design :

GroupTreatment (n=10)Dose (mg/kg)Observation Period
1Compound50–120 min
2Morphine100–120 min
3Saline-0–120 min

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。